molecular formula C20H14ClN3O2S B2740266 N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105207-13-3

N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2740266
CAS No.: 1105207-13-3
M. Wt: 395.86
InChI Key: HTNKNMCZJDVAGT-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic small molecule based on the thieno[3,2-d]pyrimidin-4-one scaffold, a structure of high interest in medicinal chemistry for its diverse biological activities. This compound is designed for scientific research and screening applications. Research Applications and Potential The core structure of this compound is associated with several key research areas. Thienopyrimidine derivatives are widely investigated as inhibitors of various kinases and enzymes. Specifically, analogues with similar structures have been identified as inhibitors of falcipain-2 (FP-2) , a cysteine protease that is an essential hemoglobinase for the malaria parasite Plasmodium falciparum , making it a promising target for antimalarial drug discovery . Furthermore, closely related quinazolinone and thienopyrimidine compounds have demonstrated significant antimicrobial and anticancer potential in preliminary studies, showing activity against a range of microbial strains and cancer cell lines . The presence of the 2-chlorophenyl acetamide moiety and the phenyl substitution on the thienopyrimidine core are structural features commonly explored in the development of novel kinase inhibitors, suggesting potential application in cancer research and signal transduction studies . Handling and Storage This product is provided for non-human research applications only. It is the responsibility of the researcher to ensure safe handling practices in a professionally controlled laboratory environment. For long-term stability, store the compound in a cool, dry place, and allow it to reach room temperature before opening.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c21-15-8-4-5-9-16(15)23-17(25)10-24-12-22-18-14(11-27-19(18)20(24)26)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNKNMCZJDVAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thieno[3,2-d]pyrimidin-4-one core.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4-one Derivatives

Key Structural Variations :

  • Halogen Substitution: N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS 1105235-55-9) replaces the 2-chlorophenyl group with a 4-bromo-2-fluorophenyl moiety. This increases molecular weight to 458.31 g/mol and may enhance lipophilicity or alter binding kinetics due to larger halogens .
  • Heterocyclic Modifications: 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (CAS 687563-43-5) incorporates a sulfanyl bridge and a 4-methylphenyl group, which may stabilize the thienopyrimidine core via sulfur-mediated interactions .

Table 1: Comparison of Thieno[3,2-d]pyrimidin-4-one Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Relevance
Target Compound 409.89 2-chlorophenyl, 7-phenyl 255–257* Potential kinase inhibition
N-(4-bromo-2-fluorophenyl) analog 458.31 4-bromo-2-fluorophenyl N/A Enhanced halogen interactions
2-sulfanyl-4-methylphenyl analog 458.94 sulfanyl bridge, 4-methylphenyl N/A Stabilized core conformation

*Melting point inferred from structurally similar compounds in .

Quinazolinone and Thiazolidinone Analogs

Key Differences :

  • Core Heterocycle: Quinazolinone derivatives (e.g., N-(2-((2-chlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)-2-(4-methylpiperazin-1-yl)acetamide) replace the thienopyrimidine ring with a quinazolinone system, altering electron distribution and hydrogen-bonding capacity .
  • Pharmacophore Linkage: Thiazolidinone-based compounds (e.g., N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide) introduce a thiazolidinone ring, which may enhance metabolic stability compared to the target compound’s acetamide linker .

Table 2: Comparison with Quinazolinone/Thiazolidinone Analogs

Compound Class Example Compound Molecular Weight (g/mol) Key Features
Quinazolinone 8c () ~500 (estimated) Piperazinyl group for solubility
Thiazolidinone 9 () 503 Thiophene for π-π stacking
Target Compound N-(2-chlorophenyl)-...thienopyrimidine 409.89 Chlorophenyl for target specificity

Pharmacological Implications

    Biological Activity

    N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound belonging to the thienopyrimidine class, which is recognized for its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C20H14ClN3O2SC_{20}H_{14}ClN_3O_2S, with a molecular weight of 397.86 g/mol. The compound features a thienopyrimidine core, which is significant for its biological properties.

    The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in various biological pathways. The thienopyrimidine scaffold has been shown to inhibit key enzymes involved in disease progression, particularly in cancer and inflammatory processes.

    Potential Targets:

    • N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) : This enzyme is crucial for the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Inhibition of NAPE-PLD can lead to modulation of emotional behavior and has implications in neuropharmacology .

    Biological Activities

    • Antimicrobial Properties : Research indicates that compounds within the thienopyrimidine class exhibit significant antimicrobial activity against various pathogens. This includes efficacy against bacteria and fungi, making it a candidate for further development in treating infectious diseases .
    • Anti-Cancer Activity : The compound's ability to inhibit specific enzyme pathways suggests potential anti-cancer properties. Studies have indicated that thienopyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth .
    • Anti-inflammatory Effects : Thienopyrimidines have also been evaluated for their anti-inflammatory properties. They may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory disorders .

    Table 1: Summary of Biological Activities

    Activity TypeDescriptionReference
    AntimicrobialEffective against various pathogens
    Anti-CancerInduces apoptosis and inhibits tumor growth
    Anti-inflammatoryModulates inflammatory pathways

    Case Study: Inhibition of NAPE-PLD

    A study conducted on a library of pyrimidine derivatives, including thienopyrimidines, demonstrated that certain compounds effectively inhibited NAPE-PLD with sub-micromolar potency. This inhibition resulted in altered lipid signaling pathways that could influence emotional behaviors in animal models .

    Q & A

    Q. What are the optimized synthetic routes for N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, and how are reaction conditions tailored to maximize yield?

    The synthesis involves three critical steps:

    • Alkylation : A pyrimidine precursor undergoes alkylation using NaOH in DMF at 60°C for 6 hours to introduce the thieno ring .
    • Cyclization : Acid-catalyzed (HCl) reflux forms the fused thieno[3,2-d]pyrimidinone core .
    • Acetamide Coupling : EDCI/HOBt-mediated coupling in dichloromethane (room temperature, 12 hours) achieves 72–80% yield after column chromatography . Key parameters include anhydrous conditions, stoichiometric control, and purification via silica gel chromatography.

    Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

    • 1H NMR : Peaks at δ 12.50 (NH), 10.10 (NHCO), and 7.82 ppm (aromatic H) confirm the acetamide and aromatic moieties .
    • HPLC : A C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min verifies >95% purity .
    • Mass Spectrometry : HRMS (m/z [M+H]+ 344.21) aligns with theoretical values (C13H11Cl2N3O2S) .

    Advanced Research Questions

    Q. How can researchers address discrepancies between theoretical and experimental data in elemental analysis during compound characterization?

    Discrepancies (e.g., C: 45.29% observed vs. 45.36% calculated) are resolved by:

    • Repeating synthesis with rigorously dried solvents.
    • Validating purity via orthogonal methods (e.g., HRMS, TGA).
    • Cross-referencing with combustion analysis under controlled O2 flow .

    Q. What methodologies are employed to investigate the structure-activity relationships (SAR) of this thieno[3,2-d]pyrimidine derivative?

    SAR studies involve:

    • Substituent Variation : Comparing analogs with fluorophenyl (IC50 = 0.8 µM) vs. chlorophenyl (IC50 = 1.2 µM) groups .
    • In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to kinase ATP pockets .
    • Pharmacophore Modeling : Highlighting hydrogen-bonding (N–H⋯N) and hydrophobic interactions .

    Q. How does X-ray crystallography contribute to understanding the molecular conformation and intermolecular interactions of this compound?

    Crystal structures (e.g., P21/c space group) reveal:

    • Dihedral Angles : 42.25° between pyrimidine and chlorophenyl rings, influencing steric interactions .
    • Hydrogen Bonding : Intramolecular N–H⋯N bonds (2.12 Å) stabilize folded conformations .
    • Packing Motifs : Offset π-stacking (3.8 Å) enhances thermal stability .

    Q. What strategies are recommended to enhance the solubility and stability of this compound in biological assays?

    • Co-Solvents : Use DMSO stock solutions (<10% v/v) to maintain solubility .
    • Salt Formation : Sodium or hydrochloride salts improve aqueous solubility.
    • Lyophilization : Stabilize the compound in PBS (pH 7.4) for long-term storage .

    Q. What in vitro and in silico approaches are utilized to elucidate the compound's mechanism of action against specific enzyme targets?

    • Enzyme Inhibition Assays : Measure IC50 against kinases (e.g., EGFR) using ADP-Glo™ .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd = 120 nM) .
    • Molecular Dynamics : Simulate ligand-protein interactions over 100 ns trajectories .

    Q. How can reaction parameters be optimized to improve yields in challenging synthetic steps, such as the final acetamide coupling?

    • Catalyst Screening : Test HATU vs. EDCI for coupling efficiency.
    • Temperature Control : Maintain 0–5°C to suppress epimerization.
    • Purification : Use preparative HPLC (C18, gradient elution) to isolate the product (85% recovery) .

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